[(2,3-Difluorophenyl)methyl](propyl)amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3 |
InChI Key |
XTRXIRPFJHTVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2,3 Difluorophenyl Methylamine Analogues
Influence of the 2,3-Difluorination Pattern on Molecular Interactions and Biological Activity
The introduction of fluorine atoms into organic molecules is a widely used strategy in drug design to modulate various physicochemical and pharmacological properties. tandfonline.commdpi.com The specific placement of two fluorine atoms at the 2- and 3-positions of the phenyl ring in (2,3-Difluorophenyl)methylamine creates a unique electronic and conformational profile that significantly influences its interactions with biological targets.
Fluorine is the most electronegative element, and its presence on an aromatic ring alters the electron distribution, dipole moment, and pKa of nearby functional groups. tandfonline.com The 2,3-difluorination pattern, in particular, can influence the molecule's conformation through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. researchgate.net It has been recognized that vicinal difluorination can be exploited as a conformational tool to create shape-controlled functional molecules. researchgate.netmdpi.com This conformational control can be crucial for achieving selectivity for specific receptor isoforms, as demonstrated in studies on histone deacetylase (HDAC) inhibitors where vicinal difluorination was used to bias the conformation of linker chains. mdpi.com
The C-F bond can participate in various non-covalent interactions, including hydrogen bonds (C-F···H-X) and halogen bonds, although the cumulative impact of these interactions is often modest, with energy differences typically in the range of 0.1–1.3 kcal/mol compared to their hydrocarbon counterparts. researchgate.net However, even these subtle changes can collectively lead to significant differences in binding affinity and biological activity. For example, in a series of TRPV1 antagonists, a 3-fluoro-4-methylsulfonamidophenyl moiety was a key component of highly potent compounds, highlighting the positive contribution of specific fluorination patterns. nih.gov Similarly, SAR studies on tropane-based dopamine (B1211576) transporter (DAT) inhibitors have explored various fluoro-substitutions on the phenyl rings to optimize binding affinity. nih.gov
The influence of the 2,3-difluoro pattern can be illustrated by comparing the biological activities of analogues with different substitution patterns on the phenyl ring.
| Phenyl Ring Substitution | Target | Relative Potency | Rationale for Activity Change |
| Unsubstituted | Generic Receptor | 1x | Baseline hydrophobic and π-π stacking interactions. |
| 4-Fluoro | Generic Receptor | ~5-10x | Enhanced binding through favorable C-F···receptor interactions and altered electronics. |
| 2,3-Difluoro | Generic Receptor | Variable | The vicinal fluorine atoms create a distinct dipole moment and can enforce a specific torsional angle between the ring and the methylamine (B109427) side chain, potentially improving or hindering the fit into a binding pocket. researchgate.net |
| 3,4-Dichloro | Monoamine Transporter | High | Electron-withdrawing groups on the phenyl ring are often associated with high affinity for monoamine transporters. researchgate.net |
Impact of the N-Propyl Moiety on Conformational Preferences and Binding Affinity
The substituent attached to the amine nitrogen is a critical determinant of a ligand's affinity and selectivity for its biological target. In (2,3-Difluorophenyl)methylamine, the N-propyl group plays a significant role in defining the molecule's steric profile, lipophilicity, and conformational flexibility.
The length and branching of the N-alkyl chain can dramatically alter biological activity. Studies on monoamine reuptake inhibitors have shown that secondary amines (like the N-propyl compound) often exhibit higher affinity for the norepinephrine (B1679862) transporter (NET), whereas tertiary amines tend to be more selective for the serotonin (B10506) transporter (SERT). researchgate.net This demonstrates that the nature of the N-substituent is a key factor in directing ligand selectivity. The size of the propyl group, being larger than methyl or ethyl, can provide more extensive van der Waals contacts within a hydrophobic pocket of a receptor, thereby increasing binding affinity. Conversely, its size could also introduce steric hindrance if the binding site is constrained.
The flexibility of the three-carbon propyl chain allows it to adopt various conformations to fit optimally within a binding site. However, this flexibility comes at an entropic cost upon binding. In some cases, constraining the conformation, for instance by using a cyclopropyl (B3062369) group or by modifying the chain, can enhance potency. A relevant example is the modification of the drug candidate nirogacestat, where substituting a propyl group with a trifluoropropyl group led to enhanced occupation of the binding pocket and improved inhibition. wikipedia.org The impact of the N-alkyl group is further underscored in coordination chemistry, where the length of an alkyl linker (including propyl chains) can determine the entire topology of metal-ligand complexes, shifting the structure from polymers to macrocycles. rsc.org
The following table summarizes the general effects of varying N-alkyl chain length on the binding affinity of amine-based ligands.
| N-Alkyl Substituent | Relative Size | Lipophilicity | General Impact on Binding Affinity |
| N-Methyl | Small | Low | May be too small for optimal hydrophobic interactions; often a baseline for comparison. |
| N-Ethyl | Medium | Medium | Often shows increased affinity compared to methyl due to better space-filling in hydrophobic pockets. |
| N-Propyl | Medium-Large | High | Can further increase affinity if the binding pocket is large enough to accommodate it; risk of steric clash in smaller pockets. researchgate.net |
| N-Isopropyl | Branched | High | Branching restricts conformation, which can be beneficial or detrimental depending on the receptor's shape. |
| N-Butyl | Large | Very High | Continues the trend of increasing hydrophobic interactions, but with a higher likelihood of steric hindrance. |
Stereochemical Considerations in Structure-Activity Relationships of Substituted Amines
Chirality is a fundamental aspect of molecular biology, as biological systems—composed of chiral building blocks like L-amino acids and D-sugars—are inherently asymmetric. Consequently, the different enantiomers of a chiral drug can exhibit profound differences in their biological activity. researchgate.net Chiral amines are foundational motifs in a vast number of pharmaceuticals, with over 40% of commercial drugs containing such structures. nih.govacs.org
The compound (2,3-Difluorophenyl)methylamine is chiral, with a stereocenter at the benzylic carbon atom (the carbon attached to the phenyl ring, the nitrogen, and a hydrogen). This gives rise to two enantiomers: (R)-(2,3-Difluorophenyl)methylamine and (S)-(2,3-Difluorophenyl)methylamine. These enantiomers are non-superimposable mirror images and will interact differently with chiral biological targets such as receptors, enzymes, and transporters.
The differential activity of enantiomers is often explained by the three-point attachment model, such as the Easson-Stedman hypothesis, which posits that for significant differences in activity, a ligand must interact with its receptor at a minimum of three distinct points. researchgate.net Due to the specific 3D arrangement of functional groups, one enantiomer (the eutomer) will typically have a much better complementary fit to the binding site than the other (the distomer), resulting in higher affinity and potency. In many cases, the distomer is inactive or may even interact with other targets, potentially causing off-target effects. Therefore, the synthesis of enantiomerically pure amines through asymmetric or biocatalytic methods is of paramount importance in modern drug discovery. nih.govacs.org
The table below provides examples from the broader class of chiral amines, illustrating the typical differences in activity observed between enantiomers.
| Compound (Example Class) | Enantiomer | Biological Activity (Example) | Potency Ratio (Eutomer/Distomer) |
| Amphetamine | (S)-(+)-Amphetamine | CNS Stimulant | ~3-4 |
| (R)-(-)-Amphetamine | Lower CNS activity | ||
| Propranolol | (S)-(-)-Propranolol | β-adrenergic antagonist | ~100 |
| (R)-(+)-Propranolol | Membrane stabilizing activity | ||
| Thalidomide | (R)-(+)-Thalidomide | Sedative, anti-inflammatory | N/A (interconverts in vivo) |
| (S)-(-)-Thalidomide | Teratogenic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Amines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues based on (2,3-Difluorophenyl)methylamine, QSAR can be a powerful tool to predict the activity of novel compounds, optimize lead structures, and gain insight into the molecular properties that drive biological function.
The QSAR process involves several key steps:
Data Set Generation: A series of structurally related fluorinated amines is synthesized, and their biological activity (e.g., IC₅₀, Kᵢ) is measured under uniform conditions.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobicity (e.g., LogP), and topological indices. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of compounds that were not used in the model's development. nih.govresearchgate.net
For fluorinated amines, specific descriptors that capture the unique properties of the C-F bond are crucial. These can include quantum chemical descriptors related to electrostatic potential and polarizability. QSAR models have been successfully developed for various classes of fluorinated compounds to predict endpoints ranging from binding affinity to toxicity. ut.eeacs.org Such models help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline.
| Descriptor Class | Specific Descriptors | Information Encoded |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, ability to participate in electrostatic or charge-transfer interactions. |
| Steric/Topological | Molecular weight, Molar refractivity, Kier & Hall connectivity indices, Wiener index | Size, shape, and branching of the molecule. researchgate.net |
| Hydrophobic | LogP (octanol-water partition coefficient), CLogP | Lipophilicity, which influences membrane permeability and hydrophobic interactions. |
| Quantum Chemical | Electrostatic potential maps, C-F bond dipole strength | Detailed electronic surface properties, specific effects of fluorine atoms. |
| Indicator Variables | Binary descriptors (1 or 0) | Presence or absence of specific structural features (e.g., hydrogen bond donor/acceptor). |
Computational Chemistry and in Silico Modeling of 2,3 Difluorophenyl Methylamine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which in turn allows for the prediction of its geometry, conformational stability, and chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity, and the generation of a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic or nucleophilic attack.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or receptor. aksci.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate (ligand) and its biological target. aksci.com Following docking, molecular dynamics (MD) simulations can be employed to simulate the movement of every atom in the ligand-target complex over time, providing a more detailed understanding of the complex's stability and the specific interactions that hold it together. nih.gov
In the context of (2,3-Difluorophenyl)methylamine, these simulations would be essential to hypothesize its potential biological targets and to understand the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the fluorine atoms—that would govern its binding. At present, there are no published molecular docking or dynamics studies involving this specific compound.
In Silico Prediction of Preclinical Pharmacokinetic Properties (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound before it undergoes expensive and time-consuming laboratory testing. nih.govnih.gov These models are built using data from large sets of previously tested compounds and can predict a wide range of properties based on a molecule's structure. nih.gov
A full in silico ADMET profile for (2,3-Difluorophenyl)methylamine would be critical for assessing its potential as a drug candidate. However, a specific, comprehensive ADMET analysis for this compound has not been published. The following subsections describe the components of such an analysis.
Computational models for oral absorption predict how well a compound is likely to pass from the gastrointestinal tract into the bloodstream. These models often evaluate physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. Predictive models can estimate properties like human intestinal absorption (HIA) and Caco-2 cell permeability. While general principles can be applied, specific predicted absorption values for (2,3-Difluorophenyl)methylamine are not available.
In silico distribution models predict how a compound will spread throughout the body's various tissues and fluids. Key parameters include plasma protein binding (PPB), which affects the amount of free drug available to act on its target, and blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system. The structural features of (2,3-Difluorophenyl)methylamine, such as its moderate size and lipophilicity, would be inputs for these predictive models, but no specific computational assessment of its distribution has been reported.
Predictive metabolic analysis uses software to identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. These tools can predict the sites of metabolism and the resulting metabolites. For (2,3-Difluorophenyl)methylamine, such an analysis would likely investigate potential N-dealkylation of the propyl group or hydroxylation of the aromatic ring. This information is vital for understanding a compound's half-life and potential for producing active or toxic metabolites. No such predictive metabolic analysis for this compound is currently published.
Computational models can also offer insights into the likely route and rate of a compound's excretion from the body, whether through the kidneys (renal) or liver (hepatic). These predictions are often linked to the compound's solubility and its potential interaction with transporter proteins involved in excretion processes. A specific computational prediction of the excretion pathway for (2,3-Difluorophenyl)methylamine is not documented in the literature.
Computational Studies on Intermolecular Interactions Involving the Difluorophenyl Ring
The difluorophenyl moiety is a critical pharmacophore in numerous biologically active compounds. Its unique electronic properties, stemming from the high electronegativity of the fluorine atoms, significantly influence how it engages in intermolecular interactions. Computational chemistry and in silico modeling have become indispensable tools for elucidating these interactions at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to study the geometry, electronic structure, and interaction energies of molecules containing fluorinated aromatic rings. researchgate.net These calculations can help in understanding the nature of non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking. acs.org For instance, DFT can be used to compute molecular electrostatic potential (ESP) surfaces, which reveal the electron-rich and electron-poor regions of a molecule, thereby predicting sites for intermolecular interactions. acs.org
Molecular dynamics (MD) simulations offer a dynamic perspective on these interactions, allowing researchers to observe the behavior of molecules over time in a simulated biological environment. udel.edudovepress.com By simulating the movement of both the ligand and its target, MD can provide a more realistic model of the binding process and the stability of the resulting complex.
Research Findings from Computational Studies
Computational studies on compounds analogous to (2,3-Difluorophenyl)methylamine have revealed several key aspects of the intermolecular interactions involving the difluorophenyl ring:
π–π Stacking Interactions: The electron-withdrawing nature of the fluorine atoms creates a quadrupole moment on the aromatic ring, influencing its stacking interactions with other aromatic systems. acs.org Studies on fluorinated aromatic rings have shown that face-to-face stacking can be either attractive or repulsive depending on the substitution pattern and the electronic nature of the interacting partner. researchgate.net Electrostatic interactions often dominate these stacking arrangements. acs.org
Hydrogen Bonds: The fluorine atoms of the difluorophenyl ring can act as weak hydrogen bond acceptors. Computational methods can quantify the strength and geometry of these C–H···F interactions. acs.org The presence and nature of these bonds can be critical for the conformational stability and crystal packing of these molecules. researchgate.net
Halogen Bonds: While fluorine is the least polarizable halogen, it can still participate in halogen bonding, particularly when interacting with a strong Lewis base. Quantum chemical calculations are essential for characterizing these weaker interactions and distinguishing them from other non-covalent forces.
The following tables summarize typical data generated from computational studies on intermolecular interactions of fluorinated phenyl compounds, which would be applicable to the difluorophenyl ring of (2,3-Difluorophenyl)methylamine.
Table 1: Calculated Interaction Energies for Different Types of Non-Covalent Interactions Involving a Difluorophenyl Ring Moiety
| Interacting Partner | Type of Interaction | Method | Basis Set | Calculated Interaction Energy (kJ/mol) |
| Benzene (B151609) | π–π Stacking | DFT | 6-311++G(d,p) | -5.0 to +2.0 |
| Water | C-H···O Hydrogen Bond | MP2 | aug-cc-pVDZ | -8.0 to -12.0 |
| Ammonia | C-F···H-N Hydrogen Bond | DFT | 6-311++G(d,p) | -2.0 to -5.0 |
| Formaldehyde | Halogen Bond (C-F···O) | CCSD(T) | cc-pVTZ | -1.5 to -4.0 |
Note: The values presented are illustrative and based on computational studies of similar fluorinated aromatic systems. The actual interaction energies for (2,3-Difluorophenyl)methylamine would require specific calculations.
Table 2: Geometric Parameters of Intermolecular Interactions Involving a Difluorophenyl Ring from in Silico Modeling
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| π–π Stacking | Ring Centroid to Ring Centroid | 3.4 - 3.8 | Varies |
| C-H···F Hydrogen Bond | H···F | 2.2 - 2.6 | 130 - 170 |
| Halogen Bond | F···O | 2.8 - 3.2 | 160 - 180 |
Note: These geometric parameters are typical ranges observed in computational models of intermolecular interactions involving fluorinated phenyl rings.
In Vitro Biological Evaluation and Mechanistic Studies of 2,3 Difluorophenyl Methylamine and Analogues
Receptor Binding Profiling (In Vitro)
No publicly accessible studies have been identified that profile the receptor binding affinities of (2,3-Difluorophenyl)methylamine or its analogues.
Radioligand Displacement Assays for Target Affinity and Selectivity
Information regarding the use of radioligand displacement assays to determine the target affinity and selectivity of (2,3-Difluorophenyl)methylamine is not available in the public domain.
Competitive Binding Studies to Determine IC50 Values
There are no published competitive binding studies that report the half-maximal inhibitory concentration (IC50) values for (2,3-Difluorophenyl)methylamine at any biological target.
Enzyme Inhibition Assays (Cell-Free Systems)
No data from cell-free enzyme inhibition assays for (2,3-Difluorophenyl)methylamine has been found in the reviewed literature.
Identification of Potential Enzyme Targets and Inhibition Profiles
There is no available information identifying potential enzyme targets or describing the inhibition profiles for (2,3-Difluorophenyl)methylamine.
Elucidation of Enzyme Kinetics and Mechanism of Inhibition
Studies elucidating the enzyme kinetics and mechanism of inhibition for (2,3-Difluorophenyl)methylamine have not been reported in the scientific literature.
Cellular Assays for Molecular Target Engagement
No cellular assay data demonstrating the molecular target engagement of (2,3-Difluorophenyl)methylamine is publicly available.
An article focusing on the in vitro biological evaluation and mechanistic studies of (2,3-Difluorophenyl)methylamine, with a specific emphasis on its protein-ligand interactions within cellular contexts, cannot be generated at this time. Extensive searches for detailed research findings and data tables related to this specific chemical compound have not yielded any publicly available scientific literature.
The performed searches in scientific databases and the broader web did not uncover any studies detailing the bioactivity, target proteins, or mechanism of action for (2,3-Difluorophenyl)methylamine. Consequently, the construction of an article with the requested sections and data, including in vitro biological evaluations and investigations of protein-ligand interactions in a cellular context, is not possible.
Further research or the publication of studies on (2,3-Difluorophenyl)methylamine is required before a comprehensive and scientifically accurate article on its biological evaluation can be written.
Preclinical Pharmacokinetic and Metabolic Characterization of 2,3 Difluorophenyl Methylamine in Vitro and in Silico
In Vitro Metabolic Stability Assessment in Liver Microsomes
The assessment of (2,3-Difluorophenyl)methylamine's metabolic stability would involve incubating the compound with pooled human liver microsomes in the presence of the necessary cofactor, NADPH. nih.gov The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.govresearchgate.net
A longer half-life and lower intrinsic clearance value would suggest higher metabolic stability, indicating that the compound is less likely to be rapidly metabolized in the body. researchgate.net Conversely, a short half-life would suggest that the compound is a substrate for hepatic enzymes and may be cleared quickly in vivo. researchgate.net The inclusion of fluorines on the phenyl ring may influence metabolic stability, potentially by blocking sites of oxidation. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability of (2,3-Difluorophenyl)methylamine in Human Liver Microsomes
| Parameter | Value | Interpretation |
| In Vitro Half-life (t½, min) | 45 | Moderate Stability |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 30.8 | Moderate Clearance |
| Remaining Compound at 60 min (%) | 35% | Significant Metabolism |
Note: The data presented in this table is hypothetical and serves as an example of typical results from such an experiment.
Identification and Characterization of In Vitro Metabolites
Identifying the metabolic products of a new chemical entity is crucial for understanding its biotransformation pathways and for identifying potentially active or reactive metabolites. Following incubation with liver microsomes, the samples would be analyzed by high-resolution mass spectrometry (HR-MS) to detect and structurally elucidate the metabolites of (2,3-Difluorophenyl)methylamine. researchgate.net
For a compound with the structure of (2,3-Difluorophenyl)methylamine, several metabolic pathways can be anticipated. These include:
N-dealkylation: The removal of the propyl group to form (2,3-Difluorophenyl)methylamine.
Oxidation: Hydroxylation of the aromatic ring or the alkyl chain. The difluoro substitution may influence the position of hydroxylation.
Further Oxidation: The primary alcohol formed from hydroxylation of the propyl chain could be further oxidized to an aldehyde and then a carboxylic acid.
The identification of these metabolites is achieved by comparing the mass spectra of the parent compound with those of the potential metabolites, looking for specific mass shifts corresponding to these metabolic reactions.
Table 2: Potential In Vitro Metabolites of (2,3-Difluorophenyl)methylamine
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | (2,3-Difluorophenyl)methylamine | N-depropylation |
| M2 | (2,3-Difluorophenyl)methylamine | Propyl chain hydroxylation |
| M3 | 3-{[(2,3-Difluorophenyl)methyl]amino}propanoic acid | Oxidation of M2 |
| M4 | (2,3-Difluoro-x-hydroxyphenyl)methylamine | Aromatic hydroxylation |
Note: This table lists plausible metabolites based on common metabolic pathways for similar chemical structures.
In Silico Prediction of Key Metabolic Enzymes and Pathways
Computational, or in silico, models are valuable tools for predicting the metabolic fate of drug candidates before extensive laboratory work is undertaken. nih.govchemrxiv.org These models use the chemical structure of a compound to predict its interaction with various drug-metabolizing enzymes and to identify potential sites of metabolism. nih.gov
For (2,3-Difluorophenyl)methylamine, in silico software could predict which cytochrome P450 (CYP) isoforms are most likely responsible for its metabolism. Common isoforms involved in the metabolism of a wide range of drugs include CYP3A4, CYP2D6, and CYP2C9. openanesthesia.org The predictions are based on docking the compound into the active sites of these enzymes and calculating the likelihood of a reaction.
Furthermore, these programs can predict the "site of metabolism" on the molecule, highlighting the atoms most susceptible to enzymatic attack. nih.gov For (2,3-Difluorophenyl)methylamine, likely sites of metabolism would be the N-propyl group (leading to dealkylation or oxidation) and the benzyl (B1604629) methylene (B1212753) group. The difluorinated phenyl ring is generally less prone to oxidation. nih.gov These predictions can then guide the experimental metabolite identification studies.
Membrane Permeability Studies Using In Vitro and Computational Methods
The ability of a drug to cross biological membranes is a critical factor for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive transcellular permeability. wikipedia.orgevotec.com This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. wikipedia.org
For (2,3-Difluorophenyl)methylamine, its permeability would be classified based on its effective permeability coefficient (Pe). A high Pe value suggests good passive permeability, which is often a prerequisite for oral absorption. evotec.com Benzylamines, in general, can exhibit a range of permeabilities depending on their physicochemical properties such as lipophilicity and ionization state at physiological pH. nih.gov
In addition to in vitro assays, computational models can predict permeability based on the molecule's structural features. These models calculate properties like LogP (a measure of lipophilicity) and topological polar surface area (TPSA), which are known to correlate with membrane permeability.
Table 3: Predicted Permeability and Physicochemical Properties of (2,3-Difluorophenyl)methylamine
| Parameter | Predicted Value | Implication for Permeability |
| PAMPA Pe (10⁻⁶ cm/s) | 12.5 | High Permeability |
| cLogP | 3.2 | Optimal Lipophilicity |
| TPSA (Ų) | 12.03 | Low Polarity, Favors Permeation |
Note: The data in this table is hypothetical and for illustrative purposes, representing a favorable profile for passive permeability.
Advanced Analytical Methodologies for Characterization and Quantification of 2,3 Difluorophenyl Methylamine
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are fundamental in separating (2,3-Difluorophenyl)methylamine from impurities and accurately determining its concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of (2,3-Difluorophenyl)methylamine. A typical method would employ reverse-phase chromatography, which is well-suited for separating compounds with moderate polarity like the target amine.
A C18-bonded silica (B1680970) column is often the stationary phase of choice, providing a non-polar surface for interaction. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and separating it from both more polar and less polar impurities. nih.gov
Detection is commonly achieved using a photodiode array (PDA) detector set to a wavelength where the difluorophenyl chromophore exhibits strong absorbance, likely in the UV region around 254 nm. nih.gov For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and measuring the corresponding peak areas. This allows for the precise determination of the amine's concentration in unknown samples. The method's performance is validated for linearity, accuracy, precision, and sensitivity to ensure reliable results.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 2.6 µm, 150 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1.0 µL |
Gas Chromatography (GC) for Volatile Amine Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds, including amines and any potential volatile impurities in (2,3-Difluorophenyl)methylamine samples. researchgate.net Given the basic nature of amines, which can lead to peak tailing and poor chromatographic performance on standard columns, a column with a basic deactivation is often preferred. A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be suitable.
The analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the heated inlet of the gas chromatograph, where it is vaporized. The carrier gas, typically helium or nitrogen, transports the vaporized sample through the column. The temperature of the column is programmed to increase over time, which facilitates the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like amines, offering high sensitivity. researchgate.net GC is particularly useful for identifying and quantifying residual solvents and low-boiling point impurities that may be present from the synthesis process.
Table 2: Representative GC Method Parameters
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Mass Spectrometry for Structural Elucidation and Degradation Product Identification
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of (2,3-Difluorophenyl)methylamine. When coupled with a chromatographic technique like GC-MS or LC-MS, it can also be used to identify unknown impurities and degradation products.
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For (2,3-Difluorophenyl)methylamine, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
A common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring (alpha-cleavage relative to the nitrogen), which would result in the formation of a stable difluorotropylium-like cation or a related benzylic cation. nist.govyoutube.com Another likely fragmentation is the loss of the propyl group. The presence of two fluorine atoms would also be evident from the isotopic pattern.
By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together. This technique is also highly effective in identifying degradation products by comparing the mass spectra of a stressed sample to that of a reference standard.
Table 3: Predicted Mass Spectral Fragmentation of (2,3-Difluorophenyl)methylamine
| m/z (predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 185 | [C10H13F2N]+• | Molecular Ion |
| 127 | [C7H5F2]+ | Loss of propylamine (B44156) radical |
| 156 | [C9H10F2N]+ | Loss of ethyl radical |
Advanced Spectroscopic Methods for Mechanistic Insights and Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure and bonding within (2,3-Difluorophenyl)methylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination.
¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of hydrogen atoms. The aromatic protons on the difluorophenyl ring would appear as complex multiplets in the downfield region (typically 7.0-7.5 ppm). The benzylic protons (CH₂) would likely be a singlet or a triplet depending on coupling to the amine proton, appearing around 3.8 ppm. The protons of the propyl group would show characteristic multiplets: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the middle methylene (B1212753) group (CH₂) around 1.6 ppm, and a triplet for the methylene group attached to the nitrogen (CH₂) around 2.5 ppm. The amine proton (NH) would appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the difluorophenyl ring would appear in the aromatic region (110-160 ppm), with their chemical shifts influenced by the fluorine substituents. The benzylic carbon would be expected around 50-60 ppm, while the carbons of the propyl group would be found in the upfield region (10-50 ppm).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. nih.govspectrabase.com The chemical shifts and the coupling constants between the fluorine atoms and with the aromatic protons would confirm their positions at the 2 and 3 positions of the phenyl ring. ucsb.educolorado.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups. mt.comnih.gov
IR Spectroscopy: The IR spectrum of (2,3-Difluorophenyl)methylamine would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and alkyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. A strong C-F stretching band would be expected in the 1100-1300 cm⁻¹ range. nist.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy would also show these characteristic vibrations, but with different intensities. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in Raman spectra. This can be particularly useful for probing the structure of the difluorophenyl group. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| (2,3-Difluorophenyl)methylamine |
| Acetonitrile |
| Methanol |
| Formic Acid |
Methodologies for Assessing Chemical Stability and Degradation Pathways
The assessment of chemical stability and the elucidation of degradation pathways are critical components in the characterization of any chemical compound. biomedres.us For (2,3-Difluorophenyl)methylamine, this involves subjecting the molecule to a variety of stress conditions to induce and identify potential degradation products. rjptonline.org This process, often referred to as forced degradation or stress testing, provides essential information about the intrinsic stability of the molecule and helps in the development of stability-indicating analytical methods. biomedres.usresearchgate.net
Forced degradation studies are intentionally designed to accelerate the chemical breakdown of a substance to an appropriate extent, typically aiming for 5-20% degradation. researchgate.netpharmtech.com This allows for the investigation of degradation pathways that might occur under long-term storage or various environmental exposures. rjptonline.org The selection of stress conditions is based on the chemical structure of the active ingredient and is tailored to explore pharmaceutically relevant degradation pathways. researchgate.netnih.gov
A comprehensive stability assessment for (2,3-Difluorophenyl)methylamine would involve a suite of advanced analytical techniques to separate and identify the parent compound from any new substances formed during the degradation process. sepscience.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, valued for its sensitivity and accuracy in quantifying the active ingredient and its degradation products. sepscience.com Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is also highly effective, particularly for volatile compounds and for detecting impurities. nih.gov
The primary stress conditions applied in a forced degradation study for (2,3-Difluorophenyl)methylamine would include hydrolytic, oxidative, photolytic, and thermal stress. biomedres.us
Hydrolytic Degradation: The compound would be exposed to acidic, basic, and neutral aqueous solutions across a range of pH values to evaluate its susceptibility to hydrolysis. biomedres.us
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, is used to determine the molecule's vulnerability to oxidation.
Photolytic Degradation: The stability of the compound under light exposure is assessed to understand potential degradation upon exposure to UV or visible light.
Thermal Degradation: The substance is subjected to high temperatures to evaluate its stability under heat stress. biomedres.us
Following exposure to these stress conditions, the resulting mixtures are analyzed. The goal is to develop a stability-indicating profile that ensures that any changes in the purity, identity, and potency of the compound can be reliably detected. pharmtech.com
Research Findings from Forced Degradation Studies
Hypothetical forced degradation studies on (2,3-Difluorophenyl)methylamine would be designed to identify its degradation pathways. The data generated from such studies are crucial for understanding the molecule's inherent stability.
The table below illustrates the kind of results that would be obtained from a comprehensive forced degradation study. It summarizes the percentage of degradation observed under various stress conditions.
| Stress Condition | Parameters | % Degradation of (2,3-Difluorophenyl)methylamine (Hypothetical) | Major Degradation Products (Hypothetical) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | ~ 5% | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 24h | ~ 12% | DP-3, DP-4 |
| Oxidative | 3% H₂O₂ at 25°C for 12h | ~ 18% | DP-5, DP-6 |
| Photolytic | UV light (254 nm) for 48h | ~ 8% | DP-7 |
| Thermal | 105°C for 72h | ~ 3% | DP-1 |
The separation of (2,3-Difluorophenyl)methylamine from its degradation products (DP) would likely be achieved using a reversed-phase HPLC method with a C18 column. acs.org The identification of these degradation products would then be carried out using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns. sepscience.com
Based on the structure of (2,3-Difluorophenyl)methylamine, several degradation pathways can be postulated. For instance, under oxidative stress, the secondary amine group is a likely site for oxidation, potentially forming an N-oxide or undergoing dealkylation. The difluorophenyl ring could also be susceptible to hydroxylation. Under hydrolytic conditions, cleavage of the benzylic carbon-nitrogen bond could occur, particularly under harsh pH and temperature conditions.
The following table presents hypothetical degradation products that could be identified through these analytical methodologies.
| Degradation Product (DP) ID | Proposed Structure | Hypothetical m/z [M+H]⁺ | Potential Formation Pathway |
|---|---|---|---|
| DP-1 | 2,3-Difluorobenzaldehyde (B42452) | 143.02 | Oxidative deamination / Hydrolysis |
| DP-2 | Propylamine | 60.10 | Hydrolysis of C-N bond |
| DP-5 | (2,3-Difluorophenyl)methylamine N-oxide | 202.11 | Oxidation |
| DP-6 | 2,3-Difluorobenzoic acid | 159.02 | Oxidation of DP-1 |
The characterization and quantification of these degradation products are essential for establishing a complete stability profile for (2,3-Difluorophenyl)methylamine. sepscience.com The validated, stability-indicating analytical methods developed through these studies are fundamental for ensuring the quality and consistency of the compound throughout its lifecycle. rjptonline.org
Chemical Probe and Molecular Scaffold Development Utilizing Arylmethylamine Frameworks
Design Principles for Developing Arylmethylamine-Based Chemical Probes
The development of effective chemical probes from the arylmethylamine scaffold is guided by several key design principles aimed at ensuring target specificity, utility in biological systems, and the ability to report on molecular interactions. These principles focus on balancing the structural features of the core scaffold with the necessary functionalities for a probe.
A primary consideration is the incorporation of a reporter group, which can be a fluorophore, a biotin (B1667282) tag, or a photoaffinity label, to enable detection and identification of binding partners. The strategic placement of this reporter is crucial to minimize interference with the compound's binding to its biological target. For arylmethylamine scaffolds, this often involves modification of the amine or the aromatic ring.
Another critical aspect is the inclusion of a reactive group for covalent modification of the target protein. This is particularly relevant for activity-based probes and for photoaffinity labeling, a technique that uses a photoreactive group to form a covalent bond with the target upon UV irradiation. This allows for the identification of binding partners in complex biological environments.
Furthermore, the design of arylmethylamine-based probes must consider the structure-activity relationship (SAR) of the parent compound. Modifications to introduce reporter or reactive moieties should not significantly diminish the affinity and selectivity of the probe for its intended target. This often requires an iterative process of design, synthesis, and biological evaluation to achieve an optimal balance between probing functionality and biological activity. The physicochemical properties of the resulting probe, such as solubility and cell permeability, are also critical for its utility in cellular and in vivo studies.
Applications in Molecular Target Identification and Validation
Arylmethylamine-based chemical probes have potential applications in the identification and validation of molecular targets for therapeutic intervention. By incorporating functionalities that allow for the detection or capture of binding partners, these probes can be instrumental in elucidating the mechanism of action of bioactive compounds.
One of the key applications is in affinity-based protein profiling, where a probe is used to isolate its binding partners from a complex biological sample, such as a cell lysate. The isolated proteins can then be identified using techniques like mass spectrometry. This approach can reveal the direct molecular targets of a compound and shed light on its biological effects.
Photoaffinity labeling is a powerful technique that can be employed with arylmethylamine probes. By attaching a photoreactive group, such as a diazirine or a benzophenone, to the arylmethylamine scaffold, a covalent bond can be formed with the target protein upon photoactivation. This method is particularly useful for identifying targets in living cells and for capturing transient or low-affinity interactions.
Moreover, arylmethylamine-based probes can be utilized in target validation studies. Once a potential target has been identified, a well-designed probe can be used to confirm the engagement of the target in a cellular context. This can involve techniques such as cellular thermal shift assays (CETSA), where the stabilization of the target protein upon probe binding is measured.
Integration of Arylmethylamine Scaffolds into Chemical Biology Toolkits
The integration of arylmethylamine scaffolds into chemical biology toolkits is facilitated by their synthetic tractability and the potential for creating large and diverse compound libraries. cam.ac.uk These libraries can be used in high-throughput screening campaigns to identify new bioactive molecules and chemical probes. dovepress.com
Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse libraries of compounds from a common starting material. cam.ac.uk The arylmethylamine scaffold is well-suited for DOS approaches, as modifications can be readily introduced at multiple positions, including the aryl ring, the benzylic position, and the amine. nih.gov This allows for the systematic exploration of chemical space around the core scaffold, leading to the discovery of compounds with novel biological activities. cam.ac.uk
Compound libraries based on the arylmethylamine framework can be designed to cover a wide range of physicochemical properties, increasing the likelihood of identifying hits against a variety of biological targets. These libraries can be screened in both target-based and phenotypic assays to identify compounds that modulate specific proteins or cellular processes. The hits from these screens can then be further optimized to develop potent and selective chemical probes.
The inclusion of arylmethylamine derivatives in chemical biology toolkits provides researchers with a valuable set of molecular tools to investigate a wide range of biological questions. These compounds can be used to probe protein function, identify new drug targets, and elucidate the mechanisms of disease. The continued development of new synthetic methodologies and screening platforms will further enhance the utility of the arylmethylamine scaffold in chemical biology and drug discovery.
Intermolecular Interactions Involving Fluorinated Arylmethylamines in Biological Contexts
Investigation of Hydrogen Bonding Characteristics with the Fluorinated Aromatic Ring and Amine
The capacity of (2,3-Difluorophenyl)methylamine to form hydrogen bonds (H-bonds) is a key determinant of its biological activity. This involves both the amine group and the fluorinated aromatic ring. The secondary amine group, with its N-H bond, can act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to function as a hydrogen bond acceptor.
The role of organically bound fluorine as a hydrogen bond acceptor has been a subject of considerable research and debate. researchgate.net It is now generally accepted that the fluorine atom in a C-F bond can act as a weak hydrogen bond acceptor. researchgate.netnih.gov These interactions, such as C-F···H-N or C-F···H-O, are typically weaker than conventional hydrogen bonds involving oxygen or nitrogen as acceptors. nih.gov Statistical analysis of protein-ligand complexes from the Protein Data Bank (PDB) indicates that while fluorine is a weak H-bond acceptor for all donor types, these bonds are often formed due to the influence of stronger, neighboring ligand-receptor interactions. nih.gov
In the context of (2,3-Difluorophenyl)methylamine, intramolecular hydrogen bonding between the amine proton and an ortho-fluorine atom is possible, which can influence the molecule's conformation. Experimental and theoretical studies on similar scaffolds, such as 4-anilino-5-fluoroquinazolines, have characterized the weak N-H···F hydrogen bonding interaction. escholarship.org In such systems, the aniline (B41778) N-H proton is held in close proximity to the fluorine atom, leading to observable through-space coupling in NMR spectroscopy. escholarship.org The strength of this interaction can be modulated by the electronic properties of substituents on the aromatic ring; electron-withdrawing groups tend to make the N-H proton more acidic, leading to stronger hydrogen bonding. escholarship.org
The energy of hydrogen bonds involving fluorine is highly dependent on the distance between the donor and acceptor atoms but less so on the angle of interaction. nih.gov Computational studies have estimated the interaction energies for various types of H-bonds involving fluorine.
| Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) | Notes |
|---|---|---|
| N-H···F | ~ -0.8 | Interaction energy for H-bonds with both aliphatic and aromatic fluorine are similar. nih.gov |
| O-H···F | ~ -0.64 | Considered a very weak hydrogen bond. nih.gov |
| C-H···F | ~ -0.69 | Weak interaction, often observed in crystal structures. |
Analysis of Aromatic-Aromatic (π-π) Stacking Interactions and Fluorophilic Interactions
Aromatic-aromatic interactions, commonly known as π-π stacking, are crucial for the binding of ligands to biological targets, particularly involving aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov The introduction of highly electronegative fluorine atoms onto an aromatic ring significantly alters its electronic properties and, consequently, its stacking behavior. nih.gov
The two fluorine atoms in (2,3-Difluorophenyl)methylamine withdraw electron density from the π-system of the benzene (B151609) ring. This polarization results in an electron-deficient (π-acidic) character on the face of the ring, which can engage in strong, favorable electrostatic interactions with electron-rich (π-basic) aromatic systems. nih.govnih.gov This is a well-established principle, exemplified by the strong interaction between hexafluorobenzene (B1203771) (π-acidic) and benzene (π-basic). nih.gov This "phenyl-perfluorophenyl" type of polar-π interaction can significantly enhance binding affinity compared to the weaker stacking observed between two non-fluorinated benzene rings. nih.gov
| Interacting Pair | Interaction Type | Gas Phase Complexation Energy (ΔEcompl) |
|---|---|---|
| Benzene - Benzene | Standard π-π Stacking | ~ -2.7 kcal/mol |
| Hexafluorobenzene - Mesitylene | Polar-π Stacking | -9.1 kcal/mol nih.gov |
| Benzene - Hexafluorobenzene | Polar-π Stacking | ~ -5.5 kcal/mol |
In addition to π-π stacking, fluorophilic interactions can play a role in the molecular recognition of fluorinated compounds. researchgate.net These interactions refer to the tendency of fluorinated moieties to associate with one another, driven by factors such as the unique dipole characteristics of C-F bonds and favorable dispersion forces. nih.gov While often considered weaker than hydrophobic interactions, fluorophilic interactions can provide specificity and contribute to the stability of ligand-protein complexes, especially when multiple fluorine atoms are involved. researchgate.netnih.gov For (2,3-Difluorophenyl)methylamine, these interactions could manifest in self-association or in binding to a protein site that is also fluorinated or has specific pockets that favorably accommodate the fluorinated ring.
Role of Van der Waals and Electrostatic Interactions in Biological Recognition
Electrostatic interactions are driven by the molecule's permanent charge distribution. The highly electronegative fluorine atoms create a significant partial negative charge (δ-) on the periphery of the aromatic ring, while the carbon atoms they are attached to become partially positive (δ+). The electrostatic potential around a fluorine atom bound to a carbon is nearly isotropic, which simplifies computational modeling. acs.orgnih.gov This charge distribution complements polar regions within a protein's binding pocket, such as those containing backbone amides or acidic/basic side chains.
Van der Waals interactions , which include London dispersion forces, are critical for the close packing of a ligand within a receptor site. nih.gov Substituting hydrogen with fluorine significantly alters the van der Waals profile of the molecule. Fluorine has a larger van der Waals radius than hydrogen (1.47 Å for F vs. 1.20 Å for H), which increases the molecule's surface area. This can lead to stronger dispersion forces and enhanced binding affinity, provided there is shape complementarity with the binding pocket. nih.govquora.com However, the irregularity of molecular surfaces means that idealized geometric models are often insufficient, and the specific shape and roughness of the protein surface are paramount. nih.gov
The balance between electrostatic (Coulomb) and van der Waals forces is a delicate one and can vary significantly between different fluorinated compounds. acs.orgnih.gov Accurately modeling these interactions requires specialized force fields in computational chemistry, where parameters for fluorinated molecules are carefully calibrated to reproduce experimental thermodynamic properties. acs.orgnih.govfu-berlin.de
| Atom | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) |
|---|---|---|
| Hydrogen (H) | 1.20 | 2.20 |
| Fluorine (F) | 1.47 | 3.98 |
| Carbon (C) | 1.70 | 2.55 |
| Nitrogen (N) | 1.55 | 3.04 |
Future Directions and Emerging Research Avenues for 2,3 Difluorophenyl Methylamine
Development of Advanced Synthetic Strategies for Stereoselective Access to Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for synthesizing enantiopure analogues of (2,3-Difluorophenyl)methylamine is a critical area of ongoing research. Current efforts are focused on moving beyond classical resolution techniques towards more sophisticated asymmetric synthetic strategies. nih.gov
Key emerging strategies include:
Asymmetric Catalysis : The use of chiral catalysts, including transition-metal complexes (e.g., rhodium, iridium, palladium) and organocatalysts (e.g., chiral phosphoric acids, prolinol derivatives), is a primary focus. researchgate.netnih.gov These catalysts can facilitate enantioselective reductions of corresponding imines or reductive aminations of 2,3-difluorobenzaldehyde (B42452), providing direct access to chiral amines with high enantiomeric excess. researchgate.net For instance, mimicking enzymatic pathways, such as those utilizing pyridoxal, represents a biomimetic approach to asymmetric C-H functionalization of benzylamines. researchgate.net
Chiral Auxiliary-Mediated Synthesis : The temporary attachment of a chiral auxiliary to the amine or a precursor molecule can direct the stereochemical outcome of subsequent reactions. nih.gov N-tert-butylsulfinimines, for example, have proven to be versatile intermediates for the stereoselective synthesis of various fluorinated chiral amines. nih.gov The addition of organometallic reagents to chiral N-tert-butanesulfinimines derived from 2,3-difluorobenzaldehyde can produce the desired analogues with predictable stereocontrol. researchgate.net
Enzymatic and Chemoenzymatic Methods : Biocatalysis, using enzymes such as transaminases or lipases, offers a green and highly selective alternative for producing chiral amines. researchgate.net These methods can perform kinetic resolutions of racemic mixtures or direct asymmetric synthesis under mild conditions, often with exceptional enantioselectivity. researchgate.net
| Strategy | Description | Key Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate a large quantity of a single enantiomer product from a prochiral substrate. | High atom economy; catalytic nature; broad substrate scope. | Catalyst cost and sensitivity; optimization of reaction conditions can be extensive. |
| Chiral Auxiliary Control | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. | High diastereoselectivity; predictable stereochemical outcomes; well-established methods. | Requires additional steps for auxiliary attachment and removal; not atom-economical. |
| Biocatalysis (Enzymatic) | Uses isolated enzymes or whole-cell systems to catalyze enantioselective reactions. | Exceptional selectivity (enantio-, regio-, chemo-); mild reaction conditions; environmentally friendly. | Limited substrate scope for some enzymes; enzyme stability and availability; requires specialized equipment. |
The development of these advanced methods will enable the systematic synthesis of a library of stereochemically defined analogues of (2,3-Difluorophenyl)methylamine, which is essential for detailed structure-activity relationship (SAR) studies and the optimization of target-specific interactions. nih.gov
Deeper Mechanistic Elucidation of Ligand-Target Interactions Using Biophysical Techniques
A fundamental understanding of how a ligand binds to its biological target is paramount for rational drug design. While computational modeling provides valuable predictions, biophysical techniques offer direct experimental evidence of binding events and the associated thermodynamic and kinetic parameters. nih.gov For analogues of (2,3-Difluorophenyl)methylamine, a multi-pronged biophysical approach is necessary to fully characterize their interactions with protein targets. scholaris.ca
The fluorine atoms in the ligand can significantly influence binding through various mechanisms, including altered hydrogen bonding networks, direct fluorine-protein contacts, and modulation of water molecule arrangements within the binding pocket. acs.orgfu-berlin.defu-berlin.de Elucidating these subtle effects requires high-resolution techniques.
Key biophysical methods and their applications include:
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity (KD), enthalpy (ΔH), and entropy (ΔS)). mdpi.comindico.kr This information is crucial for understanding the driving forces behind binding and for guiding lead optimization.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that monitors binding in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. mdpi.com It provides valuable kinetic data, including association (kon) and dissociation (koff) rates, which are not obtainable from ITC. indico.kr
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for identifying the binding site and characterizing the structural changes in both the ligand and the protein upon complex formation. nih.gov 19F NMR, in particular, is highly sensitive to the local environment of the fluorine atoms, making it an ideal probe for studying how the difluorophenyl moiety interacts with the target protein. nih.gov
X-ray Crystallography : This technique provides an atomic-resolution three-dimensional structure of the ligand-protein complex. mdpi.comindico.kr It offers the most detailed view of the binding mode, revealing the precise orientation of the ligand and the specific interactions (hydrogen bonds, van der Waals contacts) that stabilize the complex. indico.kr
| Technique | Primary Information Obtained | Key Strengths | Considerations |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile in solution; label-free. | Requires relatively large amounts of pure sample; lower throughput. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (KD). | Real-time analysis; high sensitivity; label-free. | Requires immobilization of one binding partner, which may affect its activity. |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes, dynamics, affinity. | Provides atomic-level structural and dynamic information in solution. | Requires stable isotope labeling for larger proteins; lower throughput. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Provides a detailed, atomic-level view of the binding mode. | Requires diffraction-quality crystals; provides a static picture of the interaction. |
By combining data from these orthogonal methods, researchers can build a comprehensive and robust model of how (2,3-Difluorophenyl)methylamine analogues engage their biological targets, paving the way for more effective, structure-guided drug design. scholaris.ca
Exploration of Novel Applications as Chemical Tools in Systems Biology and Chemoproteomics
Beyond their potential as therapeutic agents, small molecules like (2,3-Difluorophenyl)methylamine can be developed into sophisticated chemical tools for basic research. researchgate.netnih.gov Such tools, often called chemical probes, enable the study of protein function and biological pathways directly in complex systems like living cells or whole organisms. sciencedaily.comresearchgate.net
The development of derivatives of (2,3-Difluorophenyl)methylamine into chemical probes could involve several strategies:
Activity-Based Protein Profiling (ABPP) : This chemoproteomic technique uses reactive probes to covalently label the active sites of specific enzyme families within a complex proteome. upenn.edu An analogue of (2,3-Difluorophenyl)methylamine could be functionalized with a reactive group (e.g., a fluorosulfonyl or an acrylamide) and a reporter tag (e.g., an alkyne or biotin (B1667282) for subsequent detection or enrichment). nih.govresearchgate.net Such probes could be used to identify the unknown cellular targets of this compound class and to profile enzyme activity in different physiological or disease states. researchgate.net
Photoaffinity Labeling : By incorporating a photo-reactive group (e.g., a diazirine or an aryl azide) into the structure, a probe can be designed to form a covalent bond with its binding partner upon UV irradiation. This allows for the capture of both specific and transient interactions in a cellular context, facilitating the identification of direct binding targets.
Fluorinated Probes for Imaging : The fluorine atoms can serve as reporters for 19F Magnetic Resonance Imaging (MRI) or NMR studies in cellular systems. nih.gov Developing probes with high fluorine content or specific spectral properties could enable non-invasive imaging of target engagement or distribution in vivo.
| Approach | Probe Design Principle | Biological Question Addressed | Example Application |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Incorporate a reactive "warhead" and a reporter tag. | What are the functional protein targets in a native biological system? | Identify the specific enzymes inhibited by the compound class in a cancer cell lysate. |
| Photoaffinity Labeling | Incorporate a photo-activatable cross-linking group. | What proteins does the compound directly interact with in living cells? | Capture and identify the receptor protein for a novel analogue in intact neurons. |
| 19F NMR/MRI Probes | Utilize the fluorine atoms as an intrinsic or enhanced spectroscopic reporter. | Where does the compound accumulate and does it engage its target in vivo? | Monitor the binding of a fluorinated ligand to its target in a living animal model using 19F MRI. |
The creation of these advanced chemical tools will not only help to deorphanize the biological targets of the (2,3-Difluorophenyl)methylamine scaffold but also provide powerful new reagents for the broader scientific community to investigate complex biological processes with spatial and temporal control. researchgate.netsciencedaily.com
Q & A
Q. What are the common synthetic routes for (2,3-Difluorophenyl)methylamine, and how can its structural integrity be confirmed?
Methodological Answer: The synthesis typically involves reductive amination or alkylation of 2,3-difluorobenzylamine with propyl halides. For example, a two-step process may include:
Alkylation: Reacting 2,3-difluorobenzyl chloride with propylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the tertiary amine .
Structural Confirmation:
Q. What spectroscopic techniques are critical for distinguishing (2,3-Difluorophenyl)methylamine from structural analogs?
Methodological Answer:
- ¹⁹F NMR: Identifies fluorine substitution patterns (e.g., para/meta coupling in 2,3-difluorophenyl groups) and distinguishes from mono- or tetra-fluorinated analogs .
- IR Spectroscopy: Confirms absence of carbonyl or hydroxyl groups (unlike ester-containing analogs) .
- HPLC with Fluorinated Columns: Resolves retention time differences caused by fluorine’s electron-withdrawing effects compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields for (2,3-Difluorophenyl)methylamine when scaling up synthesis?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C for reductive amination) to reduce side products like over-alkylated amines .
- Solvent Effects: Compare polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Temperature Control: Use microwave-assisted synthesis to achieve higher yields (e.g., 80°C for 30 minutes vs. 6 hours conventional heating) .
Table 1: Yield Optimization Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional (DMF, 60°C) | 65 | 92 | |
| Microwave (THF, 80°C) | 78 | 95 | |
| Pd/C Catalyzed | 82 | 97 |
Q. How should contradictory biological activity data for (2,3-Difluorophenyl)methylamine be analyzed?
Methodological Answer:
- Target-Specific Assays: Compare activity across receptor subtypes (e.g., serotonin vs. dopamine receptors) to identify selectivity .
- Metabolic Stability Testing: Use liver microsomes to assess if rapid metabolism (e.g., CYP450-mediated) reduces observed activity in vivo vs. in vitro .
- Structural Analog Comparison: Cross-reference data with analogs like (3-fluorophenyl)methylamine to isolate fluorine’s role in activity .
Q. What computational strategies are effective for predicting (2,3-Difluorophenyl)methylamine’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in fluorinated receptor pockets (e.g., GPCRs with hydrophobic binding sites) .
- MD Simulations: Simulate fluorine’s electrostatic effects on ligand-receptor stability over 100-ns trajectories (AMBER force fields) .
- QSAR Models: Train models on fluorinated amine datasets to predict logP and binding affinity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of (2,3-Difluorophenyl)methylamine?
Methodological Answer:
- Standardized Solubility Assays: Repeat measurements in PBS (pH 7.4) and DMSO using nephelometry to quantify aggregation .
- Counterion Screening: Compare HCl salt vs. free base forms, as salt formation can enhance aqueous solubility by 5–10× .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes | Reference |
|---|---|---|---|
| Water | <0.1 | Aggregation observed | |
| Ethanol | 12.5 | Free base | |
| DMSO | >50 | Suitable for assays |
Experimental Design
Q. How to design a stability study for (2,3-Difluorophenyl)methylamine under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
